3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid
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Overview
Description
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a cyclobutyl ring substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Amination: Introduction of the amino group can be achieved through an amination reaction, where an amine source reacts with the cyclobutyl precursor under suitable conditions.
Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide in the presence of a base.
Propanoic Acid Derivatization: The final step involves the derivatization of the cyclobutyl compound to form the propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride
- 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid (Vitamin B5)
Uniqueness
This compound is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities with specific functions.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(3-amino-2,2-dimethylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6(5-7(9)10)3-4-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
IFSZZMXHEGRJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1N)CCC(=O)O)C |
Origin of Product |
United States |
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